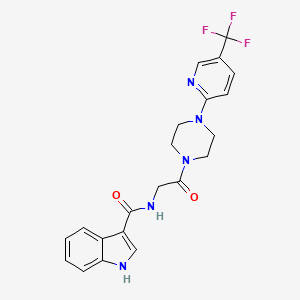

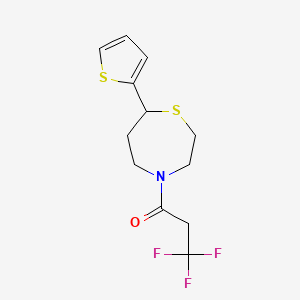

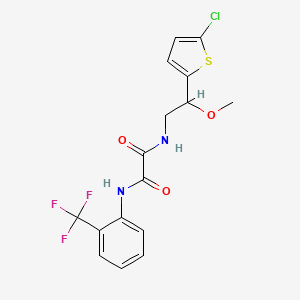

2-(ethylthio)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(ethylthio)-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications due to its unique properties and mechanism of action.

Aplicaciones Científicas De Investigación

Heterocyclic Synthesis

Researchers have explored the use of thiophene derivatives in the synthesis of diverse heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been utilized in heterocyclic synthesis, yielding a range of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds are of interest due to their potential biological activities and applications in materials science (Mohareb et al., 2004).

Synthetic Methodologies

Significant advancements have been made in developing synthetic methodologies involving thiophene and pyran derivatives. For example, a study demonstrated the oxidative carbon-hydrogen bond activation and click chemistry for the synthesis of a library of substituted tetrahydropyrans. This approach facilitates the creation of structurally diverse compounds, which can be screened against various biological targets (Zaware et al., 2011).

Pharmaceutical Research

In the realm of pharmaceutical research, thiophene and pyran derivatives have been investigated for their potential as pharmacological agents. The phosphine-catalyzed annulation of γ-benzyl allenoates with thiophene derivatives for the synthesis of benzothieno[3,2-b]pyran derivatives exemplifies the exploration of these compounds in developing new therapeutic agents (Ma et al., 2018).

Bioinorganic Chemistry

Thiophene derivatives have also found applications in bioinorganic chemistry. Complexes of Co(II) with Schiff bases derived from thiophene have been synthesized and characterized, demonstrating the potential of these compounds in bioinorganic applications. Such studies are crucial for understanding the interaction between metal ions and organic ligands, which has implications in catalysis, material science, and medicinal chemistry (Singh et al., 2009).

Organic Electronics

The field of organic electronics has also benefited from research on thiophene and pyran derivatives. Novel donor–acceptor type monomers incorporating thiophene units have been synthesized, characterized, and applied in the fabrication of electrochromic devices. These studies contribute to the development of materials with potential applications in organic electronics, displaying various colors under different applied potentials (Hu et al., 2013).

Propiedades

IUPAC Name |

2-ethylsulfanyl-N-(4-thiophen-2-yloxan-4-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S2/c1-2-22-15-7-4-3-6-14(15)17(20)19-18(9-11-21-12-10-18)16-8-5-13-23-16/h3-8,13H,2,9-12H2,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTDTXSEGLRRDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2(CCOCC2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Gamma-Glutamyl-S-Benzyl-N-[(S)-Carboxy(Phenyl)methyl]-L-Cysteinamide](/img/structure/B2405314.png)

![N-benzyl-2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2405318.png)

![2-((1H-benzo[d]imidazol-2-yl)thio)-1-(4-((difluoromethyl)thio)phenyl)ethanone hydrobromide](/img/structure/B2405325.png)

![2-{[3-(2-Methoxybenzyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2405326.png)

![5-bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2405327.png)

![2-oxo-N-(1,3-thiazol-2-yl)-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2405328.png)